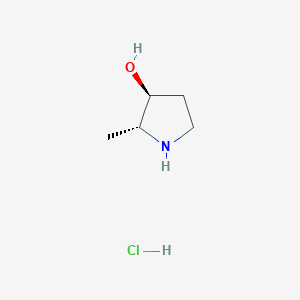

(2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride

Description

Significance of Chiral Heterocycles in Modern Organic Chemistry

Chiral heterocycles are compounds containing a ring structure with at least one non-carbon atom and possessing stereogenic centers. Their importance in modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, is paramount. sigmaaldrich.com The three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, is crucial because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological activities. google.com One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. google.com

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a particularly prevalent motif in FDA-approved pharmaceuticals, ranking among the most common non-aromatic nitrogen heterocycles in drug design. This prevalence underscores the utility and significance of developing synthetic methods to access enantiomerically pure heterocyclic compounds.

The Role of Pyrrolidine Derivatives as Versatile Chiral Building Blocks

Pyrrolidine derivatives are highly valued as versatile chiral building blocks in asymmetric synthesis. nih.govnih.gov Their rigid ring structure provides a well-defined conformational scaffold that can effectively control the stereochemical outcome of a reaction. These compounds are widely used as chiral auxiliaries, organocatalysts, and ligands for transition metal catalysts. sigmaaldrich.comnih.gov

The amino acid L-proline is a classic example of a naturally occurring pyrrolidine derivative that has been extensively used as an organocatalyst for various stereoselective transformations, including aldol (B89426) and Mannich reactions. sigmaaldrich.com Building on this foundation, synthetic chemists have developed a vast library of substituted chiral pyrrolidines to serve as catalysts and ligands with improved reactivity and selectivity for a wide array of chemical transformations. sigmaaldrich.com Their utility in constructing complex molecules makes them indispensable tools for synthetic chemists.

Overview of (2R,3S)-2-Methylpyrrolidin-3-ol Hydrochloride within Chiral Pyrrolidines

This compound belongs to the family of chiral 3-hydroxypyrrolidines, which are characterized by a hydroxyl group at the C3 position and, in this case, a methyl group at the C2 position. The specific stereochemistry, (2R,3S), defines the relative and absolute spatial orientation of these two substituents. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store. As a substituted chiral pyrrolidinol, this compound is a valuable intermediate and building block for the synthesis of more complex chiral molecules, particularly within the pharmaceutical industry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-5(7)2-3-6-4;/h4-7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFLXBUMALVKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-32-7 | |

| Record name | rac-(2R,3S)-2-methylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Characterization and Elucidation of 2r,3s 2 Methylpyrrolidin 3 Ol Hydrochloride

Principles of Chirality in 2-Methylpyrrolidin-3-ol (B7967916) Systems

Chirality in the 2-methylpyrrolidin-3-ol system arises from the presence of two stereogenic centers, which are carbon atoms bonded to four different substituents. mdpi.com In this molecule, the carbon at position 2 (C2), bearing the methyl group, and the carbon at position 3 (C3), bearing the hydroxyl group, are both chiral centers.

The presence of 'n' chiral centers in a molecule can result in a maximum of 2n stereoisomers. sigmaaldrich.com For 2-methylpyrrolidin-3-ol, with two chiral centers, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.

The four stereoisomers are:

(2R,3S) and (2S,3R), which are an enantiomeric pair.

(2R,3R) and (2S,3S), which are another enantiomeric pair.

The relationship between (2R,3S) and (2R,3R) is diastereomeric, as is the relationship between (2R,3S) and (2S,3S). The relative orientation of the substituents on the pyrrolidine (B122466) ring is described as cis or trans. In the (2R,3S) and (2S,3R) isomers, the methyl and hydroxyl groups are on opposite faces of the ring, resulting in a trans configuration. In the (2R,3R) and (2S,3S) isomers, the substituents are on the same face, leading to a cis configuration. The five-membered pyrrolidine ring is not planar and typically adopts a flexible envelope or twisted conformation, which further influences the spatial arrangement and stability of the substituents. beilstein-journals.orgnih.gov

| Configuration | C2-Stereocenter | C3-Stereocenter | Relative Stereochemistry | Enantiomeric Relationship |

|---|---|---|---|---|

| (2R,3S) | R | S | trans | Enantiomer of (2S,3R) |

| (2S,3R) | S | R | trans | Enantiomer of (2R,3S) |

| (2R,3R) | R | R | cis | Enantiomer of (2S,3S) |

| (2S,3S) | S | S | cis | Enantiomer of (2R,3R) |

Methodologies for Absolute Stereochemical Assignment

Determining the absolute configuration of a chiral molecule is a crucial step in its characterization. Several analytical techniques are employed for this purpose, each with distinct principles.

X-ray Crystallography: This is considered the definitive method for determining the absolute stereochemistry of a molecule. It requires the formation of a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the molecule, providing an unambiguous assignment of the R/S configuration at each chiral center. sciencepublishinggroup.com The hydrochloride salt form of (2R,3S)-2-Methylpyrrolidin-3-ol often enhances its crystallinity, making it a suitable candidate for this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is a powerful tool for structural elucidation, it cannot distinguish between enantiomers. However, it is highly effective for determining relative stereochemistry. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the spatial proximity of protons. wordpress.com For 2-methylpyrrolidin-3-ol, a NOESY experiment could show a correlation between the protons of the methyl group and the proton on the hydroxyl-bearing carbon. The presence or absence of this correlation helps to confirm the cis or trans relationship between the two groups. To determine the absolute configuration using NMR, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will exhibit distinct chemical shifts and coupling constants in the NMR spectrum. mdpi.com

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wordpress.com These methods are highly sensitive to the stereochemistry of a molecule. However, assigning the absolute configuration from CD or ORD spectra often requires comparison with known compounds or complex quantum mechanical calculations, as simple empirical rules may not be available for all classes of compounds.

Diastereomeric and Enantiomeric Purity Assessment Techniques in Pyrrolidinol Synthesis

The synthesis of a single stereoisomer like (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride necessitates methods to quantify its purity and detect the presence of other stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and effective methods for separating and quantifying enantiomers and diastereomers. nih.gov The technique employs a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analytes. chiralpedia.com Because these complexes have different stabilities and physicochemical properties, the stereoisomers travel through the column at different rates, leading to their separation. chiralpedia.com Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the separation of a wide range of pharmaceutical compounds. nih.gov By comparing the retention times and peak areas with those of reference standards, both the enantiomeric excess (ee) and diastereomeric excess (de) can be accurately determined.

Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to separate volatile stereoisomers. For non-volatile or highly polar compounds like pyrrolidinols, derivatization is often required to increase their volatility and improve chromatographic performance.

NMR Spectroscopy with Chiral Auxiliaries: This approach provides a powerful alternative to chromatographic methods for determining enantiomeric purity.

Chiral Derivatizing Agents (CDAs): The sample is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of covalent diastereomers. These diastereomers have distinct NMR signals that can be integrated to determine the original enantiomeric ratio. mdpi.comchiralpedia.com

Chiral Solvating Agents (CSAs): The sample is dissolved in a solvent containing an enantiomerically pure CSA. The CSA forms weak, non-covalent diastereomeric complexes with the enantiomers, which induces small but measurable differences in the chemical shifts of their respective protons, allowing for quantification.

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leading to separation. chiralpedia.com | High resolution and accuracy; applicable to a wide range of compounds; quantitative. | Requires method development; CSPs can be expensive. |

| Chiral GC | Separation of volatile stereoisomers on a chiral column. | High efficiency and sensitivity. | Analyte must be volatile or amenable to derivatization. |

| NMR with CDAs | Conversion of enantiomers into diastereomers with distinct NMR spectra. mdpi.com | Does not require a dedicated chiral instrument; provides structural information. | Requires chemical reaction; CDA must be enantiomerically pure; potential for kinetic resolution. |

Advanced Synthetic Methodologies for 2r,3s 2 Methylpyrrolidin 3 Ol Hydrochloride

Enantioselective Total Synthesis Routes

Enantioselective strategies are paramount for establishing the absolute configuration of the chiral centers at C2 (R) and C3 (S). These routes begin with achiral or racemic materials and introduce chirality through various sophisticated methods.

The chiral pool approach is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov This method leverages the inherent chirality of the starting material to construct the target molecule, transferring the stereochemical information through the synthetic sequence.

From Amino Acids: Natural α-amino acids are excellent chiral precursors. researchgate.net For the synthesis of (2R,3S)-2-Methylpyrrolidin-3-ol, an amino acid such as L-alanine could serve as the source for the C2 stereocenter. A general strategy involves the modification of the amino acid's carboxyl and amino groups to build the pyrrolidine (B122466) ring. For instance, the carboxyl group can be reduced to an alcohol, which is then converted to a leaving group. The nitrogen can be protected and later involved in a nucleophilic substitution to close the ring. The C3 hydroxyl group would be introduced via stereoselective oxidation or hydroxylation of an intermediate.

From Malic Acid: (S)-Malic acid is another valuable chiral precursor, particularly for synthesizing (R)-configured methyl-substituted compounds. researchgate.netnih.gov A synthetic route could begin with the diastereoselective methylation of dimethyl (S)-malate. nih.gov Subsequent chemical transformations, including reduction and functional group manipulations, would lead to a key intermediate primed for cyclization into the desired pyrrolidine ring system.

Table 1: Comparison of Chiral Pool Precursors

| Precursor | Source of Chirality | Key Transformation Steps | Advantages |

| L-Alanine | Provides the C2 (R) stereocenter (after inversion) or D-Alanine for direct C2 (R) | Reductive amination, N-alkylation, intramolecular cyclization, stereoselective hydroxylation | Readily available, well-established chemistry |

| (S)-Malic Acid | Provides the backbone and potential for C3 (S) chirality | Diastereoselective methylation, reductive dehydroxylation, amination, cyclization researchgate.netnih.gov | Versatile functional groups for manipulation |

Asymmetric catalysis introduces chirality by using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. This approach is highly efficient and atom-economical.

Transition metal catalysis is a powerful tool for constructing chiral pyrrolidines. whiterose.ac.uk For example, rhodium-catalyzed asymmetric C-H insertion reactions can form the pyrrolidine ring with high enantio- and diastereocontrol. nih.gov A suitable acyclic precursor containing a methyl group and a masked hydroxyl function could undergo intramolecular C(sp3)–H amination catalyzed by an engineered cytochrome P411 enzyme to forge the chiral cyclic amine. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a key method. unibo.it Proline and its derivatives are often used to catalyze asymmetric aldol (B89426) or Michael reactions, which can be key steps in building the pyrrolidine skeleton. For instance, an asymmetric Michael addition could be used to set the stereochemistry at C2 and C3, followed by cyclization.

Table 2: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis

| Catalysis Type | Catalyst Example | Key Reaction | Stereocontrol |

| Transition Metal | Rhodium(II) complexes nih.gov | Intramolecular C-H Insertion | High enantio- and diastereocontrol via chiral ligands |

| Biocatalysis | Engineered Cytochrome P411 acs.org | Intramolecular C-H Amination | High enantioselectivity controlled by enzyme's active site acs.org |

| Organocatalysis | Diarylprolinol silyl (B83357) ethers unibo.it | Asymmetric Michael Addition | Creation of multiple stereocenters with high enantiomeric excess |

Stereocontrolled cyclization strategies are crucial for forming the pyrrolidine ring with the correct relative and absolute stereochemistry. Ring-closing enyne metathesis (RCEYM) is a powerful modern technique for synthesizing cyclic compounds containing a 1,3-diene moiety. nih.govuwindsor.caorganic-chemistry.org

In a potential synthesis of (2R,3S)-2-Methylpyrrolidin-3-ol, a suitably functionalized acyclic enyne precursor would be subjected to a ruthenium carbene catalyst, such as a Grubbs-type catalyst. chim.it This reaction would form the five-membered ring. The resulting 1,3-diene could then be stereoselectively dihydroxylated to install the necessary hydroxyl group at C3 and a hydroxyl at C4, which could then be removed. The stereochemistry of the precursor's existing chiral centers, derived perhaps from a chiral pool starting material, would direct the facial selectivity of the cyclization and subsequent functionalization steps.

The mechanism of RCEYM typically involves the formation of a ruthenacyclobutane intermediate, followed by a series of cycloadditions and cycloeliminations to yield the cyclic diene product. organic-chemistry.org This method is valued for its functional group tolerance and its ability to form rings under mild conditions. uwindsor.ca

Diastereoselective Synthesis Approaches

Once the absolute stereochemistry is set, controlling the relative stereochemistry between the C2-methyl and C3-hydroxyl groups (a trans relationship) is the next critical challenge.

The relative stereochemistry in substituted pyrrolidines is often influenced by steric and electronic effects during the ring-closing step. beilstein-journals.org The choice of protecting groups, reagents, and reaction conditions can direct the formation of one diastereomer over another. scilit.com

For example, in a cyclization reaction forming the C-N bond, the transition state conformation will be influenced by the size of the substituents. A bulky protecting group on the nitrogen or oxygen atom might favor a transition state that leads to the thermodynamically more stable trans product to minimize steric strain. Hydrogenation of a substituted pyrrole (B145914) precursor can also lead to diastereomerically pure pyrrolidines, where the catalyst and substrate approach are sterically directed. scilit.com

Even in highly selective reactions, minor diastereomers can be formed. Several strategies can be employed to enhance the diastereomeric ratio (d.r.).

Chromatographic Separation: The most straightforward method is the physical separation of diastereomers using techniques like column chromatography or high-performance liquid chromatography (HPLC).

Diastereoselective Crystallization: If the target compound or a derivative is crystalline, it may be possible to selectively crystallize the desired diastereomer from a mixture, leaving the unwanted isomer in the mother liquor.

Epimerization: It may be possible to epimerize the unwanted diastereomer into the desired one. This can be achieved by temporarily removing a proton at one of the stereocenters using a base, allowing it to invert, and then re-protonating. This is often more feasible if one of the stereocenters is adjacent to a carbonyl group. For (2R,3S)-2-Methylpyrrolidin-3-ol, oxidation of the C3-hydroxyl to a ketone would allow for equilibration at C2, followed by a diastereoselective reduction to re-establish the C3-hydroxyl group, potentially favoring the desired trans isomer.

The coupling of nucleoside phosphoramidites in oligonucleotide synthesis demonstrates a process where the choice of activators and protecting groups can influence the ratio of diastereomers formed. nih.gov Similar principles of reagent control can be applied to pyrrolidine synthesis to optimize the formation of the desired (2R,3S) isomer.

Chemoenzymatic Synthesis of Chiral Pyrrolidinols

The integration of enzymatic catalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach to producing chiral molecules with high selectivity and under mild conditions. nih.gov This strategy leverages the high stereoselectivity of enzymes for key steps within a multi-step chemical sequence, which can significantly enhance efficiency and reduce environmental impact. nih.gov

Enzymes such as keto reductases (KREDs) and transaminases are frequently employed for the asymmetric synthesis of chiral alcohols and amines, respectively. nih.gov In the context of chiral pyrrolidinols, a common strategy involves the enzymatic reduction of a prochiral ketone precursor. This can be part of a one-pot process that combines a chemical reaction, such as photochemical oxyfunctionalization to create the ketone intermediate, with a subsequent stereoselective enzymatic reduction. nih.gov For instance, a workflow might involve the photochemical oxidation of an N-protected pyrrolidine to generate a pyrrolidin-3-one, which is then reduced by a specific KRED to yield the desired chiral pyrrolidin-3-ol with high enantiomeric excess (>99% ee). nih.gov

Another chemoenzymatic method is the kinetic resolution of a racemic mixture of pyrrolidinol precursors. researchgate.net In this approach, an enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two. For example, enantiomerically pure methyl esters of (+)-(2R,3S)-5-oxo-2-pentylpyrrolidine-3-carboxylic acid have been obtained with 99% ee through the enzymatic resolution of the corresponding racemate using α-chymotrypsin. researchgate.net

The table below summarizes key aspects of chemoenzymatic methods applicable to the synthesis of chiral pyrrolidinols.

| Enzyme Class | Substrate Example | Transformation | Key Advantages |

| Keto Reductase (KRED) | N-Boc-pyrrolidin-3-one | Asymmetric carbonyl reduction | High enantioselectivity (>99% ee), mild conditions nih.gov |

| Lipase | Racemic 2-methylpyrrolidin-3-ol (B7967916) acetate | Kinetic resolution (hydrolysis) | Access to both enantiomers, high ee |

| α-Chymotrypsin | Racemic 5-oxo-2-pentylpyrrolidine-3-carboxylate | Kinetic resolution (hydrolysis) | High enantiomeric purity of the desired product researchgate.net |

Reductive Transformations of Pyrrolidine-2,5-diones and Related Intermediates

Pyrrolidine-2,5-diones, also known as succinimide (B58015) derivatives, are versatile and readily available precursors for the synthesis of substituted pyrrolidines. nih.govnih.gov The reduction of these diones provides a direct route to various pyrrolidine-based structures, including the pyrrolidinol core. The stereochemical outcome of the reduction is highly dependent on the reducing agent, catalyst, and reaction conditions employed.

The synthesis of chiral pyrrolidine-2,5-diones can be achieved from natural product sources, such as (2S,3S)- and (2S,3R)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acids, which are available in large quantities. nih.gov These chiral diones can then be subjected to diastereoselective reduction to afford the target pyrrolidinols.

The reduction of a pyrrolidine-2,5-dione to a pyrrolidin-3-ol requires the selective reduction of one carbonyl group and subsequent transformation. More commonly, related intermediates like 3-hydroxypyrrolidin-2-ones are used. The reduction of the remaining carbonyl (amide) group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov For instance, the reduction of an N-protected 4-hydroxy-pyrrolidin-2-one can yield the corresponding pyrrolidin-3-ol. The stereochemistry at the C4 position can influence the stereochemical outcome at the C2 position upon reduction.

The following table details common reductive transformations of pyrrolidine-dione derivatives.

| Starting Material | Reducing Agent / Catalyst | Product Type | Key Features |

| N-Aryl-pyrrolidine-2,5-dione | NaBH₄ / Lewis Acid | 5-Hydroxy-pyrrolidin-2-one | Diastereoselective reduction of one carbonyl group. |

| N-Boc-3-oxopyrrolidine | K-Selectride® | N-Boc-pyrrolidin-3-ol | High stereoselectivity in carbonyl reduction. |

| N-Protected-proline methyl ester | LiBH₄ | N-Protected-2-hydroxymethylpyrrolidine | Reduction of ester to alcohol, a common step in pyrrolidinol synthesis. nih.gov |

| Pyrrolidine-2,3-dione | H₂, Pd/C | Pyrrolidin-2-one-3-ol | Selective reduction of one ketone in the presence of an amide. nih.gov |

Strategies for Minimizing Racemization during Synthetic Pathways

Maintaining the stereochemical integrity of chiral centers is paramount during a multi-step synthesis. Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, can occur under various conditions, particularly when a stereocenter is adjacent to a carbonyl group or other activating group.

Several strategies can be employed to minimize racemization during the synthesis of chiral pyrrolidines:

Use of Hindered Bases: Strong, non-nucleophilic, sterically hindered bases, such as lithium diisopropylamide (LDA) or collidine, are often used for deprotonation steps. wikipedia.orgresearchgate.net Their bulkiness can prevent interactions that might lead to racemization at adjacent stereocenters. wikipedia.org

Controlling Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. researchgate.net Microwave-assisted synthesis, while often accelerating reactions, requires careful temperature control to prevent epimerization, especially for sensitive amino acids like cysteine and histidine. researchgate.net

Choice of Protecting Groups: The nature of the protecting group on the pyrrolidine nitrogen can influence the stability of adjacent stereocenters. For instance, in peptide synthesis, which shares many chemical principles, specific protecting groups on the imidazole (B134444) nitrogen of histidine are known to reduce racemization. peptide.com Similarly, the choice of N-protection in pyrrolidine synthesis can be critical. The use of the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to suppress α-carbon racemization in peptide synthesis. nih.gov

Coupling Reagent Additives: In reactions involving the activation of carboxylic acids (a common step in building substituted pyrrolidines), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization. researchgate.netpeptide.com These additives react with the activated intermediate to form a less reactive ester, which is less prone to racemization before it reacts with a nucleophile. peptide.com

Avoiding Prolonged Exposure to Acidic or Basic Conditions: Both strongly acidic and basic conditions can promote racemization. Reaction times should be minimized, and careful neutralization procedures should be employed. In solid-phase synthesis, using piperazine (B1678402) instead of piperidine (B6355638) for Fmoc deprotection, along with HOBt, has been shown to reduce aspartimide formation and subsequent racemization. researchgate.net

By carefully selecting reagents, protecting groups, and reaction conditions, chemists can successfully navigate complex synthetic pathways to produce (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride with high enantiomeric purity.

Applications of 2r,3s 2 Methylpyrrolidin 3 Ol Hydrochloride in Asymmetric Organic Transformations

As a Chiral Building Block for Complex Molecules

The inherent chirality and functional group arrangement of (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride make it an attractive starting material for the stereoselective synthesis of more elaborate molecules. Its defined stereocenters at the C2 and C3 positions can serve as a foundation for controlling the stereochemistry of newly formed chiral centers in a target molecule.

Pyrrolizidine and indolizidine alkaloids are two prominent classes of nitrogen-containing natural products known for their diverse biological activities. The synthesis of these bicyclic systems often relies on the use of chiral pyrrolidine (B122466) derivatives to establish the desired stereochemistry of the final alkaloid.

This compound can be envisioned as a key precursor for the construction of various alkaloid scaffolds. For instance, the pyrrolidine ring can serve as the core of a pyrrolizidine or indolizidine skeleton. The hydroxyl group at C3 and the methyl group at C2 provide handles for further functionalization and annulation reactions to build the second ring.

Illustrative Synthetic Approach to a Pyrrolizidine Alkaloid Scaffold:

| Step | Transformation | Reagents and Conditions | Product |

| 1 | N-Protection | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-(2R,3S)-2-methylpyrrolidin-3-ol |

| 2 | O-Alkylation | NaH, BrCH₂CO₂Et, THF | Ethyl 2-(((2R,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidin-3-yl)oxy)acetate |

| 3 | Dieckmann Condensation | NaOEt, Toluene, reflux | Ethyl (5R,6S)-5-methyl-7-oxo-hexahydro-1H-pyrrolizine-6-carboxylate |

| 4 | Decarboxylation and Reduction | 1. LiCl, DMSO, H₂O, 150°C 2. LiAlH₄, THF | (5R,6S)-5-Methylhexahydro-1H-pyrrolizin-7-ol |

This table presents a hypothetical synthetic route to illustrate the potential use of this compound. Specific reaction conditions and yields would require experimental validation.

Beyond bicyclic alkaloids, the title compound can be a valuable starting point for a wide range of other nitrogen-containing heterocycles where stereochemical integrity is crucial. The amino alcohol functionality allows for diverse synthetic manipulations, including N-alkylation, N-acylation, O-alkylation, and oxidation or inversion of the hydroxyl group, to access a variety of substituted pyrrolidines. These, in turn, can be key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

In the broader context of medicinal chemistry and materials science, the construction of molecules with precisely controlled three-dimensional structures is of paramount importance. Chiral building blocks like this compound can be incorporated into larger molecular frameworks to introduce specific stereochemical constraints and functionalities. This can influence the biological activity of a drug candidate or the properties of a novel material.

Role in Asymmetric Catalysis as a Chiral Ligand Precursor

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. The efficacy of these catalysts often depends on the steric and electronic properties of the chiral ligand, which creates a chiral environment around the metal center. Chiral 1,2-amino alcohols are well-established precursors for the synthesis of effective chiral ligands.

The (2R,3S)-2-methylpyrrolidin-3-ol scaffold is well-suited for the design of various types of chiral ligands. The nitrogen and oxygen atoms can serve as coordination sites for a metal center. The synthesis of such ligands would typically involve the introduction of phosphine, oxazoline, or other coordinating groups.

Examples of Potential Ligand Architectures:

| Ligand Type | Synthetic Precursor | Potential Application |

| Phosphine-alcohol (P,O) | (2R,3S)-2-Methylpyrrolidin-3-ol | Asymmetric hydrogenation, allylic alkylation |

| Bis(oxazoline) | (2R,3S)-N-Acyl-2-methylpyrrolidin-3-ol | Asymmetric cyclopropanation, Diels-Alder reactions |

| Diamine | (2R,3S)-3-Amino-2-methylpyrrolidine derivative | Asymmetric transfer hydrogenation |

This table provides illustrative examples of ligand types that could be synthesized from the title compound.

Ligands derived from (2R,3S)-2-Methylpyrrolidin-3-ol would be expected to impart chirality to a metal catalyst, enabling enantioselective transformations. The stereochemistry at the C2 and C3 positions of the pyrrolidine ring would dictate the facial selectivity of substrate coordination to the metal center, thereby controlling the stereochemical outcome of the reaction.

For instance, a rhodium or iridium complex of a phosphine-alcohol ligand derived from the title compound could potentially be an effective catalyst for the asymmetric hydrogenation of prochiral olefins. The substrate would coordinate to the chiral metal complex in a stereoelectronically preferred orientation, leading to the formation of one enantiomer of the product in excess.

Hypothetical Asymmetric Hydrogenation using a Derived Ligand:

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(P,O-ligand)]BF₄ | N-Acetyl-D-phenylalanine methyl ester | >95% (hypothetical) |

| Acetophenone | [Ir(p-cymene)Cl₂]₂ / Diamine-ligand | (R)-1-Phenylethanol | >90% (hypothetical) |

This table presents hypothetical results to illustrate the potential for chiral induction. The actual enantioselectivities would depend on the specific ligand structure and reaction conditions.

Despite a comprehensive search of scientific literature, detailed research findings specifically on the applications of This compound in organocatalysis and as a distinct intermediate in the synthesis of chiral pharmaceutical intermediates are not extensively available in publicly accessible scholarly articles and patents. The existing body of research tends to focus on the broader class of substituted pyrrolidines and their derivatives.

The pyrrolidine ring system is a well-established and privileged scaffold in both organocatalysis and medicinal chemistry. Chiral pyrrolidine derivatives, owing to their defined three-dimensional structure and the presence of stereogenic centers, are crucial in asymmetric synthesis for inducing stereoselectivity. They are also integral components of numerous bioactive molecules and pharmaceuticals due to their ability to interact with biological targets in a stereospecific manner.

While general principles and methodologies involving chiral pyrrolidines are widely documented, specific data and in-depth studies detailing the catalytic activity or the precise role of this compound in the synthesis of named pharmaceutical intermediates remain limited in the available literature. Therefore, a detailed article strictly adhering to the requested outline with specific research findings, data tables, and examples for this particular compound cannot be generated at this time.

Structural Modifications and Derivative Synthesis of 2 Methylpyrrolidin 3 Ol Hydrochlorides

N-Substitution Effects on Stereoselectivity and Reactivity

The N-Boc group, for instance, has a well-documented role in directing the stereoselectivity of deprotonation at the C2 position of the pyrrolidine (B122466) ring. Studies on N-Boc-pyrrolidine have shown that lithiation in the presence of chiral ligands like (-)-sparteine (B7772259) can proceed with high stereocontrol. The bulky Boc group influences the conformation of the ring and the approach of reagents, thereby controlling the formation of a specific stereoisomer. nih.gov While direct studies on (2R,3S)-2-Methylpyrrolidin-3-ol are limited, this principle is broadly applicable. An N-Boc protected (2R,3S)-2-Methylpyrrolidin-3-ol would be expected to exhibit modified reactivity at the C2 methyl group and the C3 hydroxyl group due to steric hindrance and altered ring conformation imposed by the carbamate.

Furthermore, the nature of the N-substituent affects the nucleophilicity of the nitrogen and the acidity of the N-H proton. Acyl groups, like Boc, reduce the nucleophilicity of the nitrogen, preventing it from participating in undesired side reactions. This electronic effect is crucial when performing reactions on other parts of the pyrrolidinol core, such as the hydroxyl group. The table below summarizes the influence of common N-substituents on the properties of the pyrrolidine ring.

| N-Substituent | Primary Effect | Influence on Reactivity | Stereochemical Impact |

|---|---|---|---|

| H (hydrochloride salt) | Protonated, non-nucleophilic nitrogen | Protects the amine from oxidation and alkylation; requires basification for reactions. | Minimal steric influence. |

| Boc (tert-butoxycarbonyl) | Electron-withdrawing, sterically demanding | Reduces nitrogen nucleophilicity; can direct lithiation at adjacent carbons. | High steric directing effect, influences ring conformation. nih.gov |

| Cbz (benzyloxycarbonyl) | Electron-withdrawing, aromatic | Reduces nitrogen nucleophilicity; removable by hydrogenolysis. | Significant steric directing effect. |

| Methyl | Electron-donating, small | Increases nitrogen nucleophilicity, forming a tertiary amine. | Low steric directing effect compared to Boc or Cbz. sigmaaldrich.com |

Functional Group Interconversions on the Pyrrolidinol Core

The pyrrolidinol core of (2R,3S)-2-Methylpyrrolidin-3-ol possesses three primary sites for functional group interconversion (FGI): the secondary amine, the secondary hydroxyl group, and the C2-methyl group. FGI is a key strategy for creating diverse analogues from a common intermediate.

Transformations of the Hydroxyl Group: The secondary alcohol at the C3 position is a versatile handle for modification. It can undergo standard alcohol reactions such as esterification and etherification. For example, N-substituted-3-pyrrolidinols can be esterified with various carboxylic acids (e.g., benzilic acid) to produce pharmacologically active esters. googleapis.com Williamson ether synthesis can be employed to convert the hydroxyl group into an ether linkage, which can alter the molecule's polarity and hydrogen bonding capacity. organic-chemistry.org

Transformations of the Methyl Group: The methyl group at C2 can be transformed, although this is often more challenging. A related transformation has been demonstrated starting from prolinol, where a hydroxymethyl group at C2 is converted into a methyl group. This multi-step process involves activation of the hydroxyl group via sulfonation (e.g., to a mesylate or tosylate), followed by reduction with a hydride reagent like lithium triethylborohydride. google.com This strategy showcases how a C2 substituent can be modified, providing a pathway to analogues.

Transformations involving the Amine: After removal of a protecting group, the secondary amine can be N-alkylated or N-acylated to introduce a wide variety of substituents, as discussed in the previous section. This is one of the most common and straightforward modifications of the pyrrolidine core.

Synthesis of Polyhydroxylated Pyrrolidinol Derivatives

Introducing additional hydroxyl groups onto the 2-methylpyrrolidin-3-ol (B7967916) scaffold leads to polyhydroxylated derivatives, which are of interest as iminosugar mimics. A primary strategy to achieve this is through the stereoselective dihydroxylation of an unsaturated pyrrolidine precursor.

One established method involves starting with an N-protected 3,4-dehydroproline derivative. The double bond in this precursor can be dihydroxylated using reagents like osmium tetroxide (OsO₄). This reaction is highly stereoselective, with the facial selectivity often directed by the existing stereocenters and the N-protecting group. For instance, the dihydroxylation of N-protected (2S)-3,4-dehydroproline methyl esters yields predominantly (2S,3R,4S)-3,4-dihydroxyprolines. nih.gov Subsequent reduction of the ester group can provide the corresponding 2-hydroxymethylpyrrolidine-3,4-diol. A similar strategy, starting from a 2-methyl-3,4-dehydropyrrolidine, could be envisioned to produce 2-methylpyrrolidine-3,4-diol derivatives.

Another powerful approach involves the synthesis of polyhydroxylated pyrrolidines from chiral carbohydrate-derived nitrones. These precursors, containing multiple stereocenters, can undergo cycloaddition reactions followed by further transformations to yield highly functionalized pyrrolidine rings. This method has been successfully used to synthesize a variety of stereoisomeric polyhydroxylated pyrrolidine analogues. nih.gov

| Precursor Type | Key Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-protected Dehydropyrrolidine | Stereoselective Dihydroxylation | Osmium tetroxide (OsO₄) | Pyrrolidine-diol | nih.gov |

| Carbohydrate-derived Nitrone | Nucleophilic Addition/Cyclization | TMSCN, then reduction (e.g., Raney Ni/H₂) | Polyhydroxylated Pyrrolidine | nih.gov |

Stereoisomeric and Analogous 2-Methylpyrrolidin-3-ol Derivatives

The synthesis of stereoisomers and structural analogues of (2R,3S)-2-Methylpyrrolidin-3-ol is essential for probing the stereochemical requirements of biological targets and modifying physicochemical properties.

Stereoisomers: There are four possible stereoisomers of 2-methyl-3-hydroxypyrrolidine: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Accessing each of these isomers in high purity often requires distinct stereoselective synthetic routes. A common strategy involves starting from a chiral pool material like L-proline ((S)-configuration) or D-proline ((R)-configuration). For example, a process to prepare 2-(R)-methylpyrrolidine starts from (S)-prolinol. The hydroxymethyl group of N-protected prolinol is converted to a good leaving group (e.g., a sulfonate ester), which is then displaced by a hydride source, proceeding with an inversion of configuration at the C2-methylene center to form the methyl group. google.com By choosing the appropriate starting enantiomer of prolinol and reaction sequence, different stereoisomers of 2-methylpyrrolidine (B1204830) can be accessed, which can then be hydroxylated at the 3-position.

Alternatively, epimerization can be used to convert one stereoisomer into another. For instance, treatment of a pyrrolidine derivative with a base can lead to epimerization at a stereocenter adjacent to a carbonyl group or other acidifying functionality. nih.gov

Analogues: The synthesis of analogues involves modifying the core structure, for example, by changing the substituent or its position. Reductive cyclization of substituted 4-amino-3-hydroxybutyronitrile precursors is a versatile method for preparing various N-substituted and C-substituted 3-pyrrolidinols. For instance, the cyclization of 4-(N-methylamino)-3-hydroxy-2-methyl-butyronitrile using a Raney nickel catalyst can be used to prepare N,4-dimethyl-3-pyrrolidinol, an analogue with a methyl group at the C4 position instead of C2. googleapis.comgoogle.com Similarly, starting with different amino-nitriles allows for the synthesis of analogues like N-ethyl-3-pyrrolidinol. googleapis.com

Spectroscopic and Computational Studies in the Context of Chiral Pyrrolidinol Systems

Advanced Spectroscopic Methods for Stereochemical Analysis (e.g., Chiroptical Spectroscopy)

The unambiguous determination of the absolute configuration of stereocenters is a fundamental challenge in organic chemistry. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, offers a powerful non-destructive method for this purpose. The two primary techniques in this field are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. The resulting spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For a molecule like (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride, the ECD spectrum would be influenced by the electronic transitions associated with the nitrogen and oxygen atoms within the pyrrolidine (B122466) ring. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-mechanical calculations for a known configuration (e.g., (2R,3S)), the absolute stereochemistry can be confidently assigned.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light, which excites molecular vibrations. VCD provides a rich fingerprint of the entire molecular structure, as it probes the stereochemical environment of each vibrational mode. This technique is particularly advantageous for molecules with multiple chiral centers, as it can provide detailed conformational and configurational information. The VCD spectrum of this compound would exhibit characteristic positive and negative bands corresponding to the stretching and bending vibrations of the chiral pyrrolidine core. The comparison of experimental VCD spectra with those computed using methods like Density Functional Theory (DFT) is a robust approach for the absolute configuration determination of chiral molecules.

A hypothetical comparison of experimental and calculated chiroptical data for a chiral pyrrolidinol is presented in the table below, illustrating how these methods are applied.

| Spectroscopic Parameter | Experimental Value | Calculated Value for (2R,3S) | Conclusion |

| ECD | |||

| λmax (nm) | +210 | +212 | Good Agreement |

| Δε (M⁻¹cm⁻¹) | +1.5 | +1.8 | Good Agreement |

| VCD | |||

| Wavenumber (cm⁻¹) | +1050 (strong) | +1055 (strong) | Good Agreement |

| ΔA (x 10⁻⁴) | -0.8 | -0.9 | Good Agreement |

Note: The data in this table is illustrative and represents typical values that would be obtained in a chiroptical analysis of a chiral pyrrolidinol.

Conformational Analysis of 2-Methylpyrrolidin-3-ol (B7967916) Structures

The biological activity and reactivity of cyclic molecules like 2-Methylpyrrolidin-3-ol are intrinsically linked to their conformational preferences. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. The substituents on the ring, in this case, a methyl group at the C2 position and a hydroxyl group at the C3 position, significantly influence the relative energies of these conformers.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of these molecules. arabjchem.org By performing a conformational search, the various stable conformers can be identified, and their relative energies can be calculated to determine their populations at a given temperature. For (2R,3S)-2-Methylpyrrolidin-3-ol, the relative orientation of the methyl and hydroxyl groups (cis or trans) dictates the preferred puckering of the ring to minimize steric interactions and maximize stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom.

A comparison of computed and experimental NMR chemical shifts can serve as a valuable tool for validating the calculated geometries and conformational populations. researchgate.net The table below presents hypothetical relative energies for different conformers of a 2-substituted pyrrolidin-3-ol, showcasing how computational analysis can distinguish between stable conformations.

| Conformer | Ring Pucker | Dihedral Angle (H-C2-C3-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | Envelope (C4-exo) | 150° | 0.00 | 65 |

| B | Twist (C3-endo, C4-exo) | -165° | 0.85 | 25 |

| C | Envelope (C2-endo) | 30° | 2.10 | 10 |

Note: This data is illustrative and based on typical energy differences found in substituted pyrrolidine systems.

Theoretical Studies and Computational Modeling of Reaction Pathways and Chiral Induction

Understanding the mechanism of a chemical reaction and the origins of stereoselectivity is crucial for the development of efficient synthetic methods. Computational chemistry provides a powerful lens through which to view the intricate details of reaction pathways, including the structures of transition states and intermediates. For the synthesis of chiral pyrrolidines like (2R,3S)-2-Methylpyrrolidin-3-ol, theoretical studies can elucidate the factors that govern the formation of one stereoisomer over another.

For instance, in a stereoselective synthesis, computational modeling can be used to calculate the activation energies for the formation of different diastereomeric transition states. The transition state leading to the major product will have a lower activation energy, and the calculated diastereomeric excess can be compared with experimental results. These models can account for the role of catalysts, solvents, and the structure of the starting materials in controlling the stereochemical outcome.

In the context of synthesizing 2,3-disubstituted pyrrolidines, computational studies can model key steps such as cycloaddition reactions or nucleophilic additions to chiral precursors. nih.gov By analyzing the geometries and energies of the transition states, chemists can rationalize the observed stereoselectivity and design more efficient and selective synthetic routes. The following table provides a hypothetical example of calculated activation energies for a reaction leading to different stereoisomers of a substituted pyrrolidinol.

| Reaction Pathway | Stereoisomer Formed | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

| Pathway 1 | (2R,3S) | 15.2 | Yes |

| Pathway 2 | (2R,3R) | 17.8 | No |

| Pathway 3 | (2S,3R) | 18.1 | No |

| Pathway 4 | (2S,3S) | 16.5 | No |

Note: The activation energies presented are hypothetical and serve to illustrate the application of computational chemistry in predicting reaction outcomes.

Through the integration of these advanced spectroscopic and computational approaches, a comprehensive understanding of the structure, conformation, and reactivity of chiral pyrrolidinol systems like this compound can be achieved. This knowledge is invaluable for the rational design of new chiral molecules with desired properties.

Emerging Research Directions and Future Perspectives in 2r,3s 2 Methylpyrrolidin 3 Ol Hydrochloride Research

Novel Synthetic Methodologies for Enhanced Stereocontrol

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (2R,3S)-2-Methylpyrrolidin-3-ol. Researchers are actively developing innovative methods to achieve higher levels of stereocontrol, moving beyond traditional approaches.

A significant area of advancement is the use of biocatalysis . Engineered enzymes are demonstrating remarkable potential for creating chiral pyrrolidines with high enantiomeric and diastereomeric purity. For instance, the directed evolution of cytochrome P411 enzymes has enabled the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidine (B122466) derivatives. nih.govacs.orgescholarship.orgcaltech.edunih.gov This enzymatic approach facilitates the insertion of alkyl nitrenes into C-H bonds, a transformation that is challenging to control with conventional chemical catalysts, offering up to 74% yield and 99:1 enantiomeric ratio for specific products. acs.org

Another promising biocatalytic strategy involves the use of transaminases (TAs) . These enzymes can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. acs.org This method provides access to both enantiomers of the product with high enantiomeric excess (>95%) and analytical yields up to 90%, showcasing a sustainable and efficient route to these valuable chiral building blocks. acs.org

Beyond biocatalysis, new chemical strategies are also emerging. The "Clip-Cycle" methodology, for example, involves an alkene metathesis to 'clip' a Cbz-protected amine with a thioester, followed by a chiral phosphoric acid-catalyzed aza-Michael 'cycle' reaction to form the pyrrolidine ring. whiterose.ac.ukwhiterose.ac.uk This method has been used in kinetic resolutions of racemic starting materials to yield enantioenriched chiral pyrrolidines. whiterose.ac.uk

| Methodology | Key Reagents/Catalysts | Key Advantages | Reported Selectivity/Yield |

|---|---|---|---|

| Enzymatic C-H Amination | Engineered Cytochrome P411 | High stereoselectivity, mild reaction conditions, sustainable. nih.govcaltech.edu | Up to 74% yield, 99:1 e.r. acs.org |

| Transaminase-Triggered Cyclization | Transaminases (TAs), ω-chloroketones | Access to both enantiomers, high e.e., uses available starting materials. acs.org | Up to 90% yield, >95% e.e. acs.org |

| 'Clip-Cycle' Aza-Michael Reaction | Chiral Phosphoric Acid (CPA), Alkene Metathesis | Forms substituted pyrrolidines directly, high e.e. through kinetic resolution. whiterose.ac.ukwhiterose.ac.uk | Up to 90% e.e., s-factor up to 122. whiterose.ac.uk |

Expanded Utility in Diverse Asymmetric Catalytic Systems

The pyrrolidine scaffold, particularly proline and its derivatives, has a storied history in asymmetric organocatalysis. nih.gov Building on this legacy, researchers are exploring the use of structurally more complex pyrrolidinols, analogous to (2R,3S)-2-Methylpyrrolidin-3-ol, as organocatalysts in a wider array of chemical transformations.

These chiral pyrrolidine-based catalysts are highly effective in promoting key carbon-carbon bond-forming reactions. Their utility has been demonstrated in:

Michael Additions: Pyrrolidinamide derivatives have been successfully employed as organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins. mdpi.comunibo.it The stereochemical outcome of these reactions can be finely tuned by modifying the substituents on the pyrrolidine ring, which influences the transition state of the reaction.

Aldol (B89426) Reactions: Proline-based dipeptides and other derivatives serve as efficient catalysts for asymmetric aldol reactions, often proceeding with high yields and enantioselectivities in both organic and aqueous media. nih.gov

Diels-Alder Cycloadditions: The fundamental ability of chiral pyrrolidines to catalyze asymmetric Diels-Alder reactions continues to be exploited and refined, expanding the scope of accessible complex cyclic molecules. nih.gov

The functional groups on the pyrrolidinol, specifically the hydroxyl and methyl groups in a defined stereochemical arrangement, play a crucial role. The hydroxyl group can act as a hydrogen-bond donor, helping to organize the substrates in the transition state, while the steric bulk of the methyl group can effectively shield one face of the reactive intermediate, thereby directing the stereochemical outcome. The ongoing development of novel prolinamides and peptidic organocatalysts underscores the effort to create more efficient and selective catalysts for an expanding range of asymmetric transformations. mdpi.com

| Reaction Type | Catalyst Type | Substrates | Significance |

|---|---|---|---|

| Michael Addition | Prolinamides, Pyrrolidine-thioureas | Aldehydes/Ketones + Nitroolefins | Formation of chiral 1,4-dicarbonyl compounds and derivatives. mdpi.comunibo.it |

| Aldol Reaction | Proline-based dipeptides, AZT-prolinamides | Ketones + Aldehydes | Construction of chiral β-hydroxy carbonyl compounds. nih.gov |

| Diels-Alder Reaction | Diarylprolinol silyl (B83357) ethers | Dienes + Dienophiles | Access to stereochemically rich six-membered rings. nih.gov |

Development of New Chiral Reagents and Auxiliaries Based on Pyrrolidinol Structures

Beyond their role as catalysts, chiral pyrrolidinol structures are instrumental in the development of new chiral reagents and auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed.

A classic example is the Enders SAMP/RAMP hydrazone alkylation , which utilizes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) as highly effective chiral auxiliaries for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.org This foundational methodology has paved the way for the development of new generations of pyrrolidine-based auxiliaries.

Recent research has focused on designing auxiliaries that are more efficient, versatile, and easily removable. For instance, an enantioselective synthesis of the chiral pyrrolidine fragment of the drug Upadacitinib employed Oppolzer's chiral sultam as an auxiliary to direct an asymmetric 1,3-dipolar cycloaddition, successfully constructing the required 3,4-syn substituted pyrrolidine core. acs.org This work highlights the ongoing utility of chiral auxiliaries for complex syntheses, with efforts focused on optimizing the process for easy removal and recycling of the auxiliary. acs.org The development of novel N-amino cyclic carbamates as alternatives to the traditional SAMP/RAMP system further demonstrates the active pursuit of new and improved chiral auxiliaries derived from heterocyclic scaffolds. wikipedia.org

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and the need for more efficient and safer manufacturing processes are driving the integration of pyrrolidine synthesis into modern technologies like flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved reproducibility, and seamless scalability. rsc.org

Researchers have successfully developed continuous flow protocols for the highly diastereoselective synthesis of α-chiral pyrrolidines. rsc.org These methods can produce various functionalized pyrrolidines in high yields (up to 87%) and with excellent stereocontrol in residence times as short as 150 seconds. rsc.org The utility of this approach has been demonstrated in the gram-scale synthesis of key intermediates for pharmaceuticals, showcasing its potential for industrial applications. rsc.orgacs.org

The push for sustainability is also reflected in the choice of starting materials and catalytic systems. Biocatalytic methods, as discussed in section 7.1, are inherently "greener" as they operate under mild, aqueous conditions and avoid the use of heavy metal catalysts. acs.orgnih.gov Furthermore, there is growing interest in synthesizing pyrrolidine derivatives from renewable biomass-derived platform molecules, such as levulinic acid, through processes like reductive amination. researchgate.net These strategies align with the goals of sustainable chemistry by reducing reliance on petrochemical feedstocks and minimizing environmental impact.

Q & A

Q. What are the standard synthetic routes for (2R,3S)-2-Methylpyrrolidin-3-ol hydrochloride, and how is stereochemical integrity maintained?

The synthesis typically involves stereoselective reduction of a pyrrolidinone precursor or resolution of racemic mixtures. A common method includes:

- Step 1 : Condensation of a chiral amine with a ketone or aldehyde under acidic conditions to form the pyrrolidine ring.

- Step 2 : Stereospecific reduction using catalysts like NaBH₄ with chiral ligands to preserve the (2R,3S) configuration.

- Step 3 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol, followed by recrystallization (ethanol/water) to isolate the enantiomerically pure product .

Key considerations : Use chiral HPLC (e.g., with polysaccharide-based columns) to verify enantiomeric excess ≥98% .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the stereochemistry (e.g., coupling constants for vicinal protons) and detect impurities (e.g., residual solvents).

- HPLC-MS : Quantifies purity (>99%) and identifies byproducts from incomplete reactions (e.g., diastereomers or unreacted intermediates) .

- X-ray crystallography : Resolves absolute configuration in single crystals, critical for validating stereochemical assignments .

- Melting point analysis : Sharp melting points (e.g., 222–224°C) indicate high crystallinity and purity .

Q. How does the hydrochloride salt form influence stability and solubility in aqueous solutions?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but requires strict moisture control during storage. Stability studies show:

- pH-dependent degradation : Stable at pH 2–4 (refrigerated), but hydrolyzes above pH 6, forming free base and chloride ions.

- Storage recommendations : Store at 2–8°C in amber vials under argon to prevent oxidation and hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity and interactions with biological targets?

- Molecular docking : Simulates binding to receptors (e.g., dopamine or serotonin transporters) by analyzing hydrogen bonding and steric complementarity with the pyrrolidine hydroxyl and methyl groups.

- DFT calculations : Predicts pKa (~8.5 for the hydroxyl group) and redox potentials, guiding experimental conditions for catalytic or enzymatic studies .

- MD simulations : Models conformational flexibility in aqueous vs. lipid environments, explaining membrane permeability differences between enantiomers .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride) to identify misassignments .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O for exchangeable protons) to distinguish between overlapping peaks in crowded spectra.

- Advanced 2D NMR : ROESY or NOESY correlations confirm spatial proximity of the methyl and hydroxyl groups, resolving ambiguities in stereochemical assignments .

Q. How do reaction conditions (solvent, temperature) impact diastereoselectivity during synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition-state stabilization in SN2 mechanisms, increasing diastereomeric ratios (dr > 10:1).

- Temperature control : Lower temperatures (–20°C) reduce kinetic competition, favoring the thermodynamically stable (2R,3S) isomer.

- Catalyst screening : Chiral auxiliaries like Evans’ oxazolidinones improve dr by preorganizing intermediates .

Q. What are the limitations of current chiral resolution methods, and how can they be optimized?

- Limitations : Low yields (<40%) in enzymatic resolution or high costs of chiral stationary phases for HPLC.

- Optimization :

Methodological Recommendations

- Stereochemical analysis : Always pair experimental data (NMR, X-ray) with computational predictions to avoid misassignments.

- Stability protocols : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify optimal storage conditions.

- Synthetic scalability : Prioritize catalytic asymmetric synthesis over resolution methods for cost-effective scale-up.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.